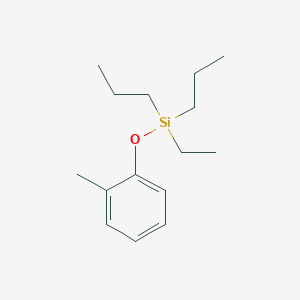
Gossyvertin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gossyvertin is a phenolic compound isolated from the stems of cotton plants infected with the fungus Verticillium dahliae KlebThe structure of this compound has been proposed as 8-formyl-1,7-dihydroxy-5-isopropyl-2-methoxy-3-methylnaphthalene .
Preparation Methods
Gossyvertin is typically isolated from the stems of cotton plants infected with Verticillium dahliae Kleb. The isolation process involves extracting the compound from the plant material using organic solvents, followed by purification through chromatographic techniques . There are no widely reported synthetic routes or industrial production methods for this compound, as it is primarily obtained from natural sources.
Chemical Reactions Analysis
Gossyvertin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Gossyvertin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is studied for its potential as a phytoalexin, a type of compound produced by plants in response to pathogen attack. This compound’s role in plant defense mechanisms makes it a subject of interest in agricultural research. Additionally, its phenolic structure and biological activity have led to investigations into its potential therapeutic applications .
Mechanism of Action
The mechanism of action of gossyvertin involves its interaction with various molecular targets and pathways. As a phytoalexin, this compound is believed to exert its effects by inhibiting the growth of pathogens and protecting the plant from infection. The specific molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Gossyvertin is similar to other phenolic compounds found in cotton plants, such as gossypol and heliocides. Gossypol is a triterpene aldehyde with a similar phenolic structure, while heliocides are terpenoids found in the pigment glands of young leaves and buds. This compound’s unique structure and biological activity distinguish it from these related compounds .
Properties
CAS No. |
60089-74-9 |
|---|---|
Molecular Formula |
C16H18O4 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
2,8-dihydroxy-7-methoxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C16H18O4/c1-8(2)10-6-13(18)12(7-17)14-11(10)5-9(3)16(20-4)15(14)19/h5-8,18-19H,1-4H3 |
InChI Key |
WDKQNEBNLKMOLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=C1OC)O |
melting_point |
147 - 149 °C |
physical_description |
Solid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-[(Prop-2-en-1-yl)oxy]-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene](/img/structure/B14598619.png)


![Benzene, 1-[1,1-bis(phenylthio)ethyl]-4-(methylthio)-](/img/structure/B14598629.png)

![4,4'-[Methyl(phenyl)silanediyl]di(but-3-yn-2-one)](/img/structure/B14598643.png)
![N-[4-(2-Bromoethoxy)-2-nitrophenyl]acetamide](/img/structure/B14598648.png)
![2-[(E)-butylsulfanyliminomethyl]phenol](/img/structure/B14598652.png)

![1-{1-[(6-Chloro-1H-indol-3-yl)acetyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14598664.png)
